(2-Chloroethanesulfonyl)ethene
Overview
Description
(2-Chloroethanesulfonyl)ethene, also known by its IUPAC name 1-[(2-chloroethyl)sulfonyl]ethylene, is a chemical compound with the molecular formula C4H7ClO2S and a molecular weight of 154.62 g/mol . This compound is characterized by the presence of a chloroethyl group attached to a sulfonyl group, which is further connected to an ethylene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethanesulfonyl)ethene typically involves the reaction of ethene with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{CH}_2=\text{CH}_2 + \text{ClSO}_3\text{H} \rightarrow \text{CH}_2=\text{CHSO}_2\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where ethene and chlorosulfonic acid are reacted under optimized conditions to maximize yield and purity. The reaction is typically carried out at elevated temperatures and may require the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethanesulfonyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The ethene moiety can be oxidized to form epoxides or diols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of sulfonamides, sulfonate esters, or thioethers.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of sulfides.
Scientific Research Applications
(2-Chloroethanesulfonyl)ethene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloroethanesulfonyl)ethene involves its reactivity towards nucleophiles due to the presence of the electrophilic chloro group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The sulfonyl group also plays a crucial role in stabilizing the intermediate species formed during these reactions .
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonyl chloride (CH3CH2SO2Cl): Similar in structure but lacks the ethene moiety.
Methanesulfonyl chloride (CH3SO2Cl): Contains a methyl group instead of an ethyl group.
Benzenesulfonyl chloride (C6H5SO2Cl): Contains a benzene ring instead of an ethyl group.
Uniqueness
(2-Chloroethanesulfonyl)ethene is unique due to the presence of both a chloroethyl and an ethene moiety, which imparts distinct reactivity and properties compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-2-ethenylsulfonylethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c1-2-8(6,7)4-3-5/h2H,1,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFWXFNRRQJFKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994000 | |
Record name | (2-Chloroethanesulfonyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7327-58-4 | |
Record name | 2-Chloroethyl vinyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Chloroethanesulfonyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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